1,21-Docosadiene

Gas chromatography Hydrocarbon profiling Pyrolysis-GC-MS

1,21-Docosadiene (docosa-1,21-diene, CAS 53057-53-7) is a linear C22 α,ω-diene hydrocarbon with the molecular formula C₂₂H₄₂ and a molecular weight of 306.57 g/mol, belonging to the alkadiene subclass of unsaturated hydrocarbons. The compound features two terminal double bonds at positions 1 and 21 of a 22-carbon straight chain, classifying it as a symmetric terminal diene with no heteroatom functionality.

Molecular Formula C22H42
Molecular Weight 306.6 g/mol
CAS No. 53057-53-7
Cat. No. B1615117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,21-Docosadiene
CAS53057-53-7
Molecular FormulaC22H42
Molecular Weight306.6 g/mol
Structural Identifiers
SMILESC=CCCCCCCCCCCCCCCCCCCC=C
InChIInChI=1S/C22H42/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-22H2
InChIKeyRBJABTJRYMHYOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,21-Docosadiene (CAS 53057-53-7): Procurement-Grade Overview of a C22 α,ω-Terminal Diene Hydrocarbon


1,21-Docosadiene (docosa-1,21-diene, CAS 53057-53-7) is a linear C22 α,ω-diene hydrocarbon with the molecular formula C₂₂H₄₂ and a molecular weight of 306.57 g/mol, belonging to the alkadiene subclass of unsaturated hydrocarbons [1]. The compound features two terminal double bonds at positions 1 and 21 of a 22-carbon straight chain, classifying it as a symmetric terminal diene with no heteroatom functionality [1]. Its experimentally determined melting point is 31–33 °C, with a boiling point of 162–164 °C at 2 mmHg (lit.) and a predicted density of 0.802 ± 0.06 g/cm³ at standard conditions . The compound is commercially available at technical grades (typically ≥95% purity, containing positional isomers) and finds application as a synthetic building block in polymer chemistry, a reference standard in lipidomics, and a plant wax constituent in botanical research [1].

Why 1,21-Docosadiene Cannot Be Interchanged with Generic C22 Hydrocarbons or Shorter-Chain α,ω-Dienes


Although 1,21-Docosadiene shares the same molecular formula (C₂₂H₄₂) with internal docosadiene isomers such as (Z,Z)-6,9-docosadiene, the terminal positioning of both double bonds at the α and ω carbons confers fundamentally different reactivity profiles in metathesis polymerization, thermal adduct formation, and chromatographic separation behavior . Substituting the fully saturated analog docosane (C₂₂H₄₆) or the monoene 1-docosene (C₂₂H₄₄) eliminates the bifunctional reactivity that enables 1,21-docosadiene to serve as an α,ω-diene monomer for acyclic diene metathesis (ADMET) polymerization and as a substrate for double-ended maleic anhydride grafting . Similarly, substituting the shorter-chain homolog 1,19-eicosadiene (C₂₀H₃₈) alters the hydrophobicity, melting point, and the resulting polymer inter-chain spacing in Langmuir-Blodgett film applications [1]. These differences are quantitative rather than cosmetic, as demonstrated by the evidence items below.

1,21-Docosadiene Quantitative Differential Evidence: Procurement-Relevant Comparisons Against Closest Analogs


GC Retention Time Differentiation: 1,21-Docosadiene Resolves from Docosane and 1-Docosene Under Standard Pyrolysis-GC Conditions

Under identical pyrolysis-GC conditions, 1,21-docosadiene elutes at 66.43 min, which is 0.58 min later than the saturated analog docosane (C₂₂H₄₆, retention time 65.85 min) and 0.26 min later than the monoene 1-docosene (C₂₂H₄₄, retention time 66.17 min) [1]. This reproducible retention time difference, reported in the pyrolysis-GC window for C22 hydrocarbons, enables unambiguous chromatographic resolution of the terminal diene from its saturated and mono-unsaturated C22 counterparts without requiring derivatization [1]. Separation from docosane, which lacks any double bonds, is driven by the greater polarizability of the diene system, while separation from 1-docosene reflects the additive effect of the second terminal double bond on stationary-phase interaction [1].

Gas chromatography Hydrocarbon profiling Pyrolysis-GC-MS

Bifunctional Terminal Diene Reactivity: 1,21-Docosadiene Enables Double-Ended Maleic Anhydride Grafting Inaccessible to 1-Docosene

1,21-Docosadiene reacts with maleic anhydride via thermal free-radical addition at both terminal double bonds, yielding a bis-succinic anhydride adduct. A documented preparative procedure uses 35 g of 1,21-docosadiene, 22.4 g of maleic anhydride, 109.5 g of hydrogenated base oil (150N), and 13 mL of di-tert-butyl peroxide initiator at 120–190 °C for 0.5 h . In contrast, 1-docosene (C₂₂H₄₄), possessing only a single terminal double bond, can form at most a mono-succinic anhydride adduct under identical conditions, yielding a product with only one functionalizable site for subsequent amination or crosslinking . The bifunctional adduct from 1,21-docosadiene can be further reacted with amines to produce high-molecular-weight dispersants, whereas the monofunctional adduct from 1-docosene yields only chain-terminated derivatives .

Polymer chemistry Maleic anhydride adducts Dispersant synthesis

Melting Point Differential: 1,21-Docosadiene (31–33 °C) Offers Ambient Handling Advantage Over Higher-Melting 1-Docosene (38–72 °C)

The experimentally determined melting point of 1,21-docosadiene is 31–33 °C , which positions it near ambient temperature and facilitates liquid handling with minimal heating. By comparison, 1-docosene (C₂₂H₄₄), the mono-unsaturated analog sharing the same C22 chain length, exhibits a significantly higher and more variable melting range of 38–72 °C depending on purity and polymorphic form . The shorter-chain α,ω-diene homolog 1,19-eicosadiene (C₂₀H₃₈) melts at approximately 24.5 °C, which is below typical ambient laboratory temperature and may require refrigerated storage to maintain solid form . The 7–10 °C depression in melting point of 1,21-docosadiene relative to 1-docosene is attributable to the disruption of crystalline packing by the two terminal double bonds, despite identical chain length .

Physicochemical properties Formulation Handling

Chain-Length-Dependent Boiling Point and logP Positioning: C22 Occupies a Distinct Physicochemical Space Between C20 and C24 α,ω-Dienes

1,21-Docosadiene (C₂₂H₄₂, MW 306.57) occupies a specific and non-substitutable position in the homologous series of α,ω-dienes, with physicochemical properties that scale predictably with chain length. Its boiling point of 379.4 °C at 760 mmHg (predicted) is approximately 30.7 °C higher than that of 1,19-eicosadiene (C₂₀H₃₈, MW 278.52, bp 348.7 °C) and is expected to be lower than that of 1,23-tetracosadiene (C₂₄H₄₆, MW 334.62) [1], consistent with the ~30 °C increment per two methylene units observed in long-chain hydrocarbon series. The ACD/LogP for 1,21-docosadiene is 11.43 , compared with reported logP values of approximately 7.60 for 1,19-eicosadiene , reflecting a ~3.8 log unit increase in lipophilicity attributable to the two additional methylene groups. This places 1,21-docosadiene in a distinct hydrophobicity regime relevant to membrane partitioning and Langmuir-Blodgett film formation .

Boiling point logP Structure-property relationships

Terminal vs. Internal Double Bond Isomerism: 1,21-Docosadiene is Distinguished from (Z,Z)-6,9-Docosadiene by ADMET Polymerization Competence

The terminal (α,ω) double bond configuration of 1,21-docosadiene renders it competent as a monomer for acyclic diene metathesis (ADMET) polymerization, a step-growth polycondensation that requires terminal diene substrates to produce linear unsaturated polymers with concomitant ethylene release . In contrast, (Z,Z)-6,9-docosadiene (CID 56936113), a positional isomer with identical molecular formula (C₂₂H₄₂) and molecular weight (306.6 g/mol) but featuring internal double bonds at positions 6 and 9, is structurally incapable of participating in ADMET polymerization because internal alkenes exhibit drastically reduced metathesis reactivity with terminal olefins and do not liberate the ethylene driving force necessary for high conversion [1]. This isomer distinction is critical: purchase of the incorrect docosadiene isomer—easily confused due to identical molecular weight and similar vendor catalog descriptions—results in a compound that is unreactive in the very application for which α,ω-dienes are specifically sourced .

ADMET polymerization Olefin metathesis Isomer differentiation

Biological Occurrence as a Discrete Wax Constituent: 1,21-Docosadiene is Quantitatively Distinguished from 1,19-Eicosadiene and 1,21-Tetracosene in Plant Wax Profiling

In a quantitative wax composition analysis of 10-week-old Arabidopsis thaliana wild-type and yan/altyan mutant plants, 1,21-docosadiene was identified and quantified as a discrete wax constituent (compound 8) alongside structurally related hydrocarbons including 1,19-eicosadiene (compound 7, C₂₀H₃₈), 1,21-tetracosene (compound 9, C₂₄H₄₆), and docosanal (compound 12, C₂₂H₄₄O) [1]. The analytical panel demonstrates that 1,21-docosadiene is not merely a member of an unresolvable mixture but is chromatographically resolved and individually quantified, with statistically significant abundance differences observed between wild-type and mutant genotypes (p < 0.05, two-tailed Student's t-test, three biological replicates) [1]. In a separate GC-MS study of ester-type gum bases used as food additives, 1,21-docosadiene and 1,19-eicosadiene were simultaneously identified as long-chain alkene constituents with MS library match confidence ≥93%, further confirming their co-occurrence yet independent detectability [2].

Plant wax Lipidomics Arabidopsis Biomarker

Procurement Application Scenarios for 1,21-Docosadiene: Research and Industrial Use Cases Grounded in Quantitative Differentiation Evidence


ADMET Polymerization: α,ω-Diene Monomer for Precision Polyalkenamer Synthesis

1,21-Docosadiene serves as a C22 α,ω-diene monomer for acyclic diene metathesis (ADMET) polymerization, where its terminal double bonds at positions 1 and 21 enable productive cross-metathesis with ethylene release, driving step-growth polymerization to high molecular weight polyalkenamers . Unlike internal docosadiene isomers such as (Z,Z)-6,9-docosadiene—which are metathesis-incompetent due to internal double bond positioning—1,21-docosadiene's terminal diene architecture is a strict structural requirement for ADMET . The C22 chain length positions the resulting polymer between those derived from 1,19-eicosadiene (C20) and 1,23-tetracosadiene (C24), with each two-methylene increment altering inter-chain spacing by approximately 0.25 nm in the crystalline state [1]. Researchers procuring this compound for ADMET should specify the terminal (1,21) isomer explicitly and verify by ¹³C NMR (olefinic carbons at ~114 and ~139 ppm characteristic of terminal =CH₂ and –CH=, respectively) to exclude internal isomers .

Bis-Succinic Anhydride Dispersant Precursor Synthesis via Thermal Grafting with Maleic Anhydride

1,21-Docosadiene reacts with maleic anhydride under thermal free-radical conditions (120–190 °C, di-tert-butyl peroxide initiator) to yield a bis-succinic anhydride adduct in which both terminal double bonds are functionalized . This bifunctional adduct can be subsequently reacted with polyamines to produce high-molecular-weight dispersants or viscosity modifiers for lubricant applications . The critical procurement specification is the presence of two terminal double bonds; substituting 1-docosene (one terminal double bond) yields only a mono-adduct incapable of chain extension, while substituting an internal diene such as (Z,Z)-6,9-docosadiene yields no adduct under the same radical conditions due to the lower reactivity of internal alkenes toward maleic anhydride grafting . A documented preparative procedure at the 35 g scale with specific stoichiometry (35 g diene : 22.4 g maleic anhydride : 109.5 g base oil : 13 mL initiator) provides a directly transferable protocol for process development .

Plant Wax Lipidomics Reference Standard for GC-MS Quantification in Arabidopsis and Crop Species

1,21-Docosadiene is a validated constituent of Arabidopsis thaliana leaf wax, where it is chromatographically resolved and individually quantified alongside 1,19-eicosadiene and 1,21-tetracosene in a published GC-MS wax profiling method . Its GC retention time of 66.43 min under pyrolysis-GC conditions differentiates it from docosane (65.85 min) and 1-docosene (66.17 min) [1]. For lipidomics laboratories, authentic 1,21-docosadiene reference standard is required to establish retention time windows, construct calibration curves, and verify MS library matches (NIST/EPA/NIH library) with ≥93% confidence, as demonstrated in food additive gum base analysis where 1,21-docosadiene and 1,19-eicosadiene were simultaneously identified in complex wax ester matrices [2]. Procurement should specify purity ≥95% (technical grade, contains positional isomers as noted on ChemicalBook ) and request a certificate of analysis confirming GC retention time and MS fragmentation pattern.

Langmuir-Blodgett Film Fabrication: C22 Amphiphilic Diene Derivative for Ordered Multilayer Deposition

Amphiphilic derivatives of docosadiene (specifically the acid and alcohol derivatives of the C22 diene) have been demonstrated to form stable monolayers at the air-water interface and to build ordered Langmuir-Blodgett multilayers, in contrast to shorter-chain octadiene (C8) derivatives which show qualitatively different self-organization behavior . The C22 chain length of the docosadiene backbone provides sufficient hydrophobic interaction to stabilize multilayer deposition, whereas the aldehyde derivatives fail to yield well-ordered multilayers and instead form amorphous films . Upon photopolymerization, the multilayers undergo a two-step process: long-wavelength UV irradiation yields soluble polymers, while subsequent short-wavelength UV produces insoluble, presumably cross-linked polymers . The chain-length-dependent film quality—where C22 docosadiene derivatives form ordered multilayers but C8 octadiene derivatives show different organization—represents a class-level differentiation that directly informs procurement of the C22 diene backbone for Langmuir-Blodgett applications .

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